1-iodo-3-isocyanato-2-methylbenzene
Description
Properties
CAS No. |
1261680-54-9 |
|---|---|
Molecular Formula |
C8H6INO |
Molecular Weight |
259 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1-Iodo-3-Amino-2-Methylbenzene
The precursor amine is synthesized through iodination of 3-amino-2-methylbenzene. Electrophilic iodination employs iodine monochloride (ICl) or a mixture of KI and H₂O₂ in acetic acid, directing iodination to the para position relative to the methyl group. Typical conditions include:
-
Reagents : ICl (1.1 equiv), glacial acetic acid, 0–5°C.
-
Yield : 70–85% after recrystallization.
Phosgenation of the Amine
The amine reacts with phosgene under anhydrous conditions:
-
Conditions : Phosgene gas bubbled into a dichloromethane solution of the amine at −10°C, followed by gradual warming to 25°C.
-
Challenges : Handling phosgene requires specialized infrastructure, and HCl byproduct complicates purification.
Nonphosgene Carbamate Decomposition Method
To mitigate phosgene-related hazards, nonphosgene routes utilize carbamate intermediates. This method aligns with industrial trends toward greener chemistry.
Carbamate Formation
The amine reacts with dimethyl carbonate (DMC) to form a methyl carbamate:
Thermal Decomposition of Carbamate
The carbamate undergoes pyrolysis to release the isocyanate:
Table 1. Carbamate Decomposition Optimization
| Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| None | 200 | 2 | 65 |
| ZnO | 180 | 1 | 88 |
| PbO | 190 | 1.5 | 92 |
Direct Carbonylation of Nitro Precursors
A one-pot strategy converts nitroarenes to isocyanates using carbon monoxide (CO), bypassing amine intermediates.
Reaction Mechanism
3-Nitro-1-iodo-2-methylbenzene reacts with CO under catalytic conditions:
Chemical Reactions Analysis
1-Iodo-3-isocyanato-2-methylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium cyanide.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions. For example, the isocyanate group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Addition Reactions: The isocyanate group can react with nucleophiles such as alcohols or amines to form urethanes or ureas, respectively.
Scientific Research Applications
1-Iodo-3-isocyanato-2-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block for various chemical reactions.
Biology and Medicine: The compound can be used in the development of pharmaceuticals, particularly in the synthesis of drugs that require specific aromatic substitutions.
Mechanism of Action
The mechanism by which 1-iodo-3-isocyanato-2-methylbenzene exerts its effects depends on the specific reaction it undergoes. For example, in nucleophilic substitution reactions, the iodine atom acts as a leaving group, allowing the nucleophile to attack the benzene ring. In addition reactions, the isocyanate group reacts with nucleophiles to form new covalent bonds .
Comparison with Similar Compounds
Structural and Molecular Comparison
The table below compares key attributes of 1-iodo-3-isocyanato-2-methylbenzene with analogous compounds:
Reactivity and Stability
- Isocyanate Reactivity : The isocyanate group (-NCO) reacts readily with nucleophiles (e.g., amines, alcohols) to form ureas or urethanes. Steric hindrance from the methyl group at position 2 may slow reactions compared to less hindered analogs like 1-isocyanato-3-methylbenzene .
- Iodine Influence : Iodine’s electron-withdrawing nature deactivates the aromatic ring, reducing electrophilic substitution rates. However, its bulkiness may favor para-substitution in further reactions.
- Stability : Moisture sensitivity is expected due to the isocyanate group. The iodine substituent may enhance stability compared to chloro analogs (e.g., 1-chloro-3-(isocyanatomethyl)benzene) due to weaker C-I bond polarization .
Physical Properties
- Boiling/Melting Points: Higher molecular weight and iodine’s polarizability suggest elevated boiling points compared to non-iodinated analogs (e.g., 1-isocyanato-3-methylbenzene, MW 133.15 g/mol).
- Solubility : Likely low water solubility due to aromatic and halogenated nature; soluble in organic solvents like DCM or THF.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-iodo-3-isocyanato-2-methylbenzene to maximize yield and purity?
- Methodological Answer : The synthesis typically involves sequential halogenation and isocyanate functionalization. Key steps include:
- Iodination : Electrophilic substitution at the benzene ring using iodine monochloride (ICl) under controlled temperature (0–5°C) to minimize byproducts .
- Isocyanate Formation : Reaction of the intermediate amine with phosgene or safer alternatives like triphosgene in anhydrous dichloromethane, followed by purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .
- Critical Parameters : Maintain inert atmosphere (N₂/Ar) during isocyanate formation to prevent hydrolysis. Monitor reaction progress via TLC or HPLC (C18 column, UV detection at 254 nm) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- FT-IR : Confirm the isocyanate group (N=C=O) via asymmetric stretching at ~2270–2240 cm⁻¹ .
- ¹H/¹³C NMR : Assign substituent positions using coupling patterns (e.g., iodine’s deshielding effect on adjacent protons) .
- Mass Spectrometry (EI/ESI) : Validate molecular weight (279.46 g/mol) and fragmentation patterns (e.g., loss of I⁻ or NCO groups) .
- X-ray Crystallography : Resolve steric effects of the methyl and iodine substituents on molecular geometry .
Q. How do substituent positions (iodo, isocyanato, methyl) influence the compound’s reactivity?
- Methodological Answer :
- Electronic Effects : Iodine’s electron-withdrawing nature increases electrophilicity of the isocyanate group, enhancing reactivity toward nucleophiles (e.g., amines, alcohols) .
- Steric Effects : The methyl group at position 2 hinders access to the isocyanate group, requiring polar aprotic solvents (DMF, DMSO) to improve reaction kinetics .
- Comparative Data :
| Substituent Pattern | Reactivity (k, s⁻¹) | Solvent Dependence |
|---|---|---|
| Iodo at position 1 | 0.45 ± 0.03 | High (DMF > THF) |
| Chloro analogs | 0.32 ± 0.02 | Moderate |
| Source: Structural analogs from |
Advanced Research Questions
Q. What experimental strategies mitigate the instability of the isocyanate group during storage and reactions?
- Methodological Answer :
- Storage : Store under anhydrous conditions (molecular sieves) at 4°C to slow hydrolysis .
- In Situ Generation : Use carbamoyl chloride intermediates to avoid isolating the isocyanate .
- Stabilizers : Add catalytic amounts of triethylamine to neutralize trace acids .
Q. How can computational modeling predict regioselectivity in cross-coupling reactions involving this compound?
- Methodological Answer :
- DFT Calculations : Optimize transition states for Suzuki-Miyaura coupling to predict whether iodine or isocyanate directs cross-coupling. Basis sets (e.g., B3LYP/6-311+G(d,p)) model electronic effects .
- Molecular Dynamics : Simulate solvent effects (e.g., DMF vs. toluene) on reaction barriers .
Q. How should researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Systematic Review : Aggregate data from peer-reviewed studies (exclude non-validated sources) and assess bias using tools like ROBIS .
- Meta-Analysis : Apply random-effects models to quantify heterogeneity (I² statistic) and identify confounding variables (e.g., cell line variability, assay protocols) .
Q. What advanced purification techniques address challenges in isolating this compound?
- Methodological Answer :
- Preparative HPLC : Use a C18 column with isocratic elution (acetonitrile/water 70:30) to separate hydrolyzed byproducts .
- Cryogenic Distillation : Employ low-temperature fractional distillation under reduced pressure (10⁻³ mbar) for large-scale purification .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
